Didodecyl phthalate
Overview
Description
Didodecyl phthalate, also known as 1,2-benzenedicarboxylic acid didodecyl ester, is a chemical compound with the molecular formula C32H54O4 and a molecular weight of 502.77 g/mol . It is a type of phthalate ester, commonly used as a plasticizer to enhance the flexibility and durability of plastic products . This compound is characterized by its yellow to light tan color and fine powder form .
Mechanism of Action
Target of Action
Didodecyl phthalate, like other phthalates, is an endocrine-disrupting chemical . It primarily targets the endocrine system, particularly the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis . These systems play a crucial role in the neurodevelopmental process .
Mode of Action
This compound interacts with its targets by dysregulating the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis . It interferes with nuclear receptors in various neural structures involved in controlling brain functions and the onset of neurological disorders at the intracellular level .
Biochemical Pathways
Similar phthalates have been shown to disrupt the development and function of hormone-dependent structures within the nervous system . This can lead to neurological disorders . More research is needed to fully understand the specific biochemical pathways affected by this compound.
Pharmacokinetics
It is known that phthalates are generally virtually non-volatile liquids that are insoluble in water . They are primarily used as plasticizers, but also as precursors, e.g., for duroplasts and paint resins or as grease-free lubricants . The acute toxicity of the phthalates is low and generally diminishes as the molar mass of the phthalates increases .
Result of Action
Similar phthalates have been shown to affect the hormone balance of the organism by interaction with hormone synthesis, transport, and metabolism . They can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Phthalates are very persistent and are almost ubiquitous . The main reasons for this are the large production quantities together with the numerous possibilities for use . . Therefore, the environmental context can significantly influence the action of this compound.
Biochemical Analysis
Cellular Effects
Phthalates have been shown to have various effects on cells. They can disrupt endocrine function and have been linked to reproductive health issues
Molecular Mechanism
Like other phthalates, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
There is limited information available on the effects of Didodecyl phthalate at different dosages in animal models. Some studies on phthalates have shown toxic or adverse effects at high doses , but specific data for this compound is lacking.
Metabolic Pathways
Phthalates are known to be metabolized in the body, with several metabolites being more potent than the parent compounds
Transport and Distribution
It is known that phthalates can be widely distributed in the body due to their lipophilic nature
Preparation Methods
Synthetic Routes and Reaction Conditions
Didodecyl phthalate is synthesized through the esterification of phthalic anhydride with dodecanol (lauryl alcohol). The reaction typically involves heating phthalic anhydride with dodecanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid . The reaction conditions include:
Temperature: 150-200°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Reaction Time: Several hours
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in a reactor equipped with a distillation column to remove water formed during the reaction. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Didodecyl phthalate primarily undergoes hydrolysis and transesterification reactions .
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid and dodecanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of different phthalate esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water
Transesterification: Alcohols, acid or base catalysts
Major Products
Hydrolysis: Phthalic acid and dodecanol
Transesterification: Various phthalate esters depending on the alcohol used
Scientific Research Applications
Didodecyl phthalate is widely used in scientific research due to its properties as a plasticizer. It is utilized in the following fields:
Comparison with Similar Compounds
Similar Compounds
- Diisononyl phthalate
- Di-n-decyl phthalate
- Diisodecyl phthalate
- Diundecyl phthalate
Uniqueness
Didodecyl phthalate is unique due to its specific chain length, which provides a balance between flexibility and durability in plastic products . Compared to shorter-chain phthalates, it offers better performance in high-temperature applications and greater resistance to leaching and migration .
Properties
IUPAC Name |
didodecyl benzene-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H54O4/c1-3-5-7-9-11-13-15-17-19-23-27-35-31(33)29-25-21-22-26-30(29)32(34)36-28-24-20-18-16-14-12-10-8-6-4-2/h21-22,25-26H,3-20,23-24,27-28H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFGCEQWYLJYNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H54O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062419 | |
Record name | Didodecyl phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2432-90-8 | |
Record name | Didodecyl phthalate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2432-90-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Didodecylphthalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002432908 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Didodecyl phthalate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68022 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Benzenedicarboxylic acid, 1,2-didodecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Didodecyl phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Didodecyl phthalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.650 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DILAURYL PHTHALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4DS0Z43HQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common applications of Didodecyl phthalate?
A1: this compound is primarily utilized as a plasticizer [, ]. While not explicitly stated in the provided texts, plasticizers are commonly added to polymers to increase their flexibility, transparency, and durability.
Q2: How is this compound detected and quantified in various matrices?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is a widely employed technique for identifying and quantifying this compound in plant extracts and other complex mixtures [, , , ]. This method separates the components of a sample based on their volatility and then identifies them based on their mass-to-charge ratio.
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